N-Isohexadecylacrylamide

Description

Properties

CAS No. |

93858-85-6 |

|---|---|

Molecular Formula |

C19H37NO |

Molecular Weight |

295.5 g/mol |

IUPAC Name |

N-(14-methylpentadecyl)prop-2-enamide |

InChI |

InChI=1S/C19H37NO/c1-4-19(21)20-17-15-13-11-9-7-5-6-8-10-12-14-16-18(2)3/h4,18H,1,5-17H2,2-3H3,(H,20,21) |

InChI Key |

WWJFZARCKRMGTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCNC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-Isohexadecylacrylamide Monomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of the N-Isohexadecylacrylamide monomer, a long-chain alkylacrylamide with potential applications in polymer chemistry, drug delivery systems, and material science. The document outlines a detailed experimental protocol, summarizes key quantitative data, and illustrates the synthetic pathway.

Core Concepts and Synthesis Overview

The synthesis of N-Isohexadecylacrylamide is typically achieved through the nucleophilic acyl substitution of acryloyl chloride with isohexadecylamine. This reaction, often carried out in the presence of an acid scavenger, results in the formation of an amide bond between the acryloyl group and the long-chain alkyl amine. The isohexyl branching of the alkyl chain can impart unique solubility and conformational properties to polymers derived from this monomer.

The general reaction scheme is as follows:

A base, such as triethylamine, is commonly used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Subsequent purification is crucial to remove unreacted starting materials and byproducts.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and reaction parameters for the synthesis of N-Isohexadecylacrylamide. The data is a combination of experimentally determined values for closely related long-chain N-alkylacrylamides and calculated values.

| Parameter | Value | Notes |

| Molecular Formula | C19H37NO | |

| Molecular Weight | 295.51 g/mol | |

| Appearance | White to off-white waxy solid | Expected at room temperature |

| Melting Point | ~ 60-70 °C | Estimated based on N-hexadecylacrylamide and N-octadecylacrylamide |

| Solubility | Soluble in organic solvents (e.g., THF, DCM, acetone); Insoluble in water | |

| Typical Reaction Yield | 70-90% | Dependent on reaction conditions and purification method |

| ¹H NMR (CDCl₃, δ ppm) | ~ 6.3-6.1 (m, 2H, CH₂=CH), ~ 5.6 (dd, 1H, CH₂=CH), ~ 5.5 (br s, 1H, NH), ~ 3.3 (q, 2H, N-CH₂), ~ 1.5 (m, 2H, N-CH₂-CH₂), ~ 1.25 (br s, large integral, alkyl CH₂), ~ 0.88 (m, 9H, terminal CH₃) | Estimated chemical shifts based on similar N-alkylacrylamides |

| ¹³C NMR (CDCl₃, δ ppm) | ~ 165 (C=O), ~ 131 (CH₂=CH), ~ 126 (CH₂=CH), ~ 40 (N-CH₂), ~ 30-22 (alkyl chain CH₂), ~ 14 (terminal CH₃) | Estimated chemical shifts based on similar N-alkylacrylamides |

| IR Spectroscopy (cm⁻¹) | ~ 3300 (N-H stretch), ~ 3080 (C=C-H stretch), ~ 2920 & 2850 (C-H stretch, alkyl), ~ 1655 (C=O stretch, Amide I), ~ 1620 (C=C stretch), ~ 1550 (N-H bend, Amide II) | Characteristic amide and vinyl group vibrational frequencies |

Experimental Protocol

This section provides a detailed methodology for the synthesis of N-Isohexadecylacrylamide.

Materials:

-

Isohexadecylamine (14-methylpentadecan-1-amine)

-

Acryloyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Acetone or Hexane for recrystallization

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Condenser (optional, for reactions at elevated temperatures)

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve isohexadecylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acryloyl Chloride: Dissolve acryloyl chloride (1.1 eq) in a minimal amount of anhydrous DCM or THF and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from acetone or hexane to yield N-Isohexadecylacrylamide as a white to off-white waxy solid.

Visualizations

The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow.

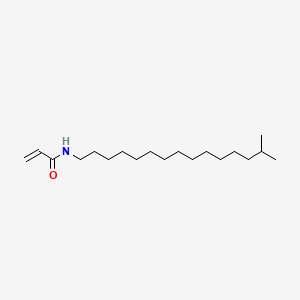

Caption: Chemical reaction for the synthesis of N-Isohexadecylacrylamide.

Caption: Step-by-step experimental workflow for monomer synthesis.

Physicochemical Properties of N-Isohexadecylacrylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isohexadecylacrylamide is a lipophilic monomer belonging to the N-alkylacrylamide family. Its structure, featuring a long, branched alkyl chain and a reactive acrylamide group, imparts unique properties that are of significant interest in materials science and drug delivery. The isohexadecyl group contributes to increased solubility in nonpolar solvents and can influence the self-assembly and thermal properties of polymers derived from it. This technical guide provides a comprehensive overview of the known and extrapolated physicochemical properties of N-Isohexadecylacrylamide, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

Direct experimental data for N-Isohexadecylacrylamide is limited. The following table summarizes its predicted properties based on its chemical structure and data from homologous N-alkylacrylamides. For comparison, data for the linear N-hexadecylacrylamide and other long-chain N-alkylacrylamides are also presented.

| Property | N-Isohexadecylacrylamide (Estimated) | N-Hexadecylacrylamide | N-Octadecylacrylamide | N-Dodecylacrylamide |

| Molecular Formula | C₂₀H₃₉NO | C₁₉H₃₇NO | C₂₁H₄₁NO | C₁₅H₂₉NO |

| Molecular Weight | 309.53 g/mol | 295.51 g/mol | 323.57 g/mol [1] | 239.40 g/mol [2] |

| Melting Point | 65-75 °C | ~70 °C | 74.5-75.5 °C[3] | Not available |

| Boiling Point | > 200 °C (at reduced pressure) | 430.5 °C at 760 mmHg[4] | Not available | Not available |

| Density | ~0.86 g/cm³ | 0.861 g/cm³[4] | Not available | Not available |

| Solubility | Soluble in organic solvents (e.g., acetone, THF), insoluble in water. | Soluble in organic solvents, insoluble in water. | Soluble in many organic solvents; Almost insoluble in water.[5] | Soluble in organic solvents, insoluble in water. |

| Appearance | White to off-white waxy solid. | White to off-white solid. | White or off-white crystalline solid.[5] | Solid |

Experimental Protocols

Synthesis of N-Isohexadecylacrylamide

A common method for the synthesis of N-substituted acrylamides is the reaction of an amine with acryloyl chloride in the presence of a base to neutralize the HCl byproduct. This procedure can be adapted for the synthesis of N-Isohexadecylacrylamide from isohexadecylamine and acryloyl chloride.

Materials:

-

Isohexadecylamine

-

Acryloyl chloride

-

Triethylamine

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (anhydrous)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve isohexadecylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acryloyl chloride (1.1 equivalents), dissolved in anhydrous THF, to the stirred solution via the dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

-

Evaporate the THF from the filtrate under reduced pressure.

-

Dissolve the resulting crude product in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield N-Isohexadecylacrylamide as a white solid.

Characterization of N-Isohexadecylacrylamide

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylamide group at approximately 5.6-6.3 ppm. The protons of the methylene group adjacent to the nitrogen will appear around 3.3 ppm. The numerous methylene and methyl protons of the isohexadecyl chain will be observed in the upfield region, typically between 0.8 and 1.6 ppm.

-

¹³C NMR: The carbon NMR spectrum should display a peak for the carbonyl carbon at around 165 ppm. The vinyl carbons are expected to resonate between 125 and 132 ppm. The carbons of the isohexadecyl chain will appear in the range of 14-40 ppm.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide confirmation of the key functional groups. Expected characteristic absorption bands include:

-

N-H stretching: ~3300 cm⁻¹

-

C=O stretching (Amide I): ~1650 cm⁻¹

-

N-H bending (Amide II): ~1550 cm⁻¹

-

C=C stretching: ~1620 cm⁻¹

-

C-H stretching (alkyl): ~2850-2960 cm⁻¹

3.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 309.53 g/mol would be expected.

Visualizations

Caption: Synthetic workflow for N-Isohexadecylacrylamide.

Caption: Characterization workflow for N-Isohexadecylacrylamide.

References

An In-depth Technical Guide to the Solubility of N-Isohexadecylacrylamide

For Researchers, Scientists, and Drug Development Professionals

N-Isohexadecylacrylamide, a long-chain alkylated acrylamide monomer, is a compound of interest in polymer chemistry and materials science, particularly in the development of novel drug delivery systems, hydrophobic coatings, and rheology modifiers. Its long isohexadecyl chain imparts significant hydrophobicity, which dictates its solubility profile and is a critical parameter for its application and processing. This guide provides a comprehensive overview of the expected solubility of N-Isohexadecylacrylamide in various solvents, based on the established principles of polymer chemistry and data from related N-alkylacrylamides. It also outlines a detailed experimental protocol for the precise determination of its solubility.

Predicted Solubility Profile

Given its C16 isohexadecyl group, N-Isohexadecylacrylamide is anticipated to be readily soluble in nonpolar organic solvents and poorly soluble to insoluble in polar solvents, particularly water. The branched nature of the "iso" group may slightly enhance its solubility in some organic solvents compared to its linear n-hexadecyl counterpart due to a disruption in crystal packing.

The following table summarizes the predicted qualitative solubility of N-Isohexadecylacrylamide in a range of common laboratory solvents.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Soluble | The long, nonpolar isohexadecyl chain will have strong van der Waals interactions with the nonpolar hexane molecules. |

| Toluene | Soluble | The aromatic and nonpolar nature of toluene will effectively solvate the hydrophobic alkyl chain. | |

| Chloroform | Soluble | Chloroform is a good solvent for many organic compounds and is expected to dissolve N-Isohexadecylacrylamide. | |

| Polar Aprotic | Tetrahydrofuran (THF) | Soluble | THF has a good balance of polarity and nonpolar character, making it a versatile solvent for many polymers. |

| Acetone | Moderately Soluble | The polarity of acetone may limit its ability to fully solvate the long alkyl chain, leading to moderate solubility. | |

| Dimethylformamide (DMF) | Sparingly Soluble | DMF is a highly polar aprotic solvent and is less likely to be a good solvent for the highly nonpolar N-Isohexadecylacrylamide. | |

| Polar Protic | Ethanol | Sparingly Soluble | The hydrogen-bonding capability of ethanol will not effectively interact with the hydrophobic isohexadecyl group, leading to poor solubility. |

| Methanol | Poorly Soluble | Methanol is more polar than ethanol and is expected to be a poorer solvent for N-Isohexadecylacrylamide. | |

| Water | Insoluble | The high polarity and strong hydrogen-bonding network of water will make it a very poor solvent for the hydrophobic N-Isohexadecylacrylamide. The principle of "like dissolves like" strongly suggests insolubility in aqueous media.[1] |

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of N-Isohexadecylacrylamide, a gravimetric method can be employed. This method involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and then determining the concentration of the dissolved solute in the supernatant.

Materials and Equipment

-

N-Isohexadecylacrylamide

-

Selected solvents (e.g., hexane, toluene, THF, ethanol)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Vials with screw caps

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed glass vials for drying

-

Vacuum oven

Procedure

-

Sample Preparation : Accurately weigh an excess amount of N-Isohexadecylacrylamide into a series of vials.

-

Solvent Addition : Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.

-

Equilibration : Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours to ensure saturation.

-

Phase Separation : After equilibration, centrifuge the vials at a high speed (e.g., 5000 rpm) for 20 minutes to pellet the undissolved solid.

-

Supernatant Collection : Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter to remove any suspended particles.

-

Solvent Evaporation : Dispense the filtered supernatant into a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Mass Determination : Once the solvent is completely evaporated, re-weigh the vial containing the dried solute.

-

Calculation : The solubility is calculated as the mass of the dissolved N-Isohexadecylacrylamide per volume of solvent (e.g., in mg/mL or g/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of N-Isohexadecylacrylamide solubility.

References

An In-depth Technical Guide to the Thermal Stability of N-Isohexadecylacrylamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-substituted acrylamides, a versatile class of monomers, give rise to polymers with a wide range of properties governed by the nature of the N-alkyl substituent. Among these, long-chain N-alkylacrylamides are of increasing interest for applications in drug delivery, biomaterials, and nanotechnology, where their hydrophobic side chains can drive self-assembly and influence interfacial properties. N-Isohexadecylacrylamide, with its branched C16 alkyl chain, is a promising candidate for creating novel polymers with unique thermal and solution behaviors.

This technical guide provides a comprehensive overview of the anticipated thermal stability of N-Isohexadecylacrylamide and its corresponding polymer, poly(N-Isohexadecylacrylamide). Due to the absence of direct literature data on this specific compound, this guide synthesizes information from analogous long-chain N-alkylacrylamides to project its thermal properties. Furthermore, it offers detailed experimental protocols for the synthesis and thermal analysis of N-Isohexadecylacrylamide, enabling researchers to empirically determine its characteristics.

Projected Thermal Properties of Poly(N-Isohexadecylacrylamide)

The thermal stability of poly(N-alkylacrylamide)s is influenced by the length and branching of the alkyl side chain. Generally, the introduction of a long alkyl chain is expected to influence the polymer's glass transition temperature (Tg) and its decomposition profile.

Based on studies of similar long-chain poly(N-alkylacrylamide)s, the following thermal behavior for poly(N-Isohexadecylacrylamide) is anticipated:

-

Glass Transition Temperature (Tg): The bulky and flexible isohexadecyl group is expected to act as an internal plasticizer, leading to a relatively low glass transition temperature.

-

Decomposition Temperature: The thermal decomposition of poly(N-alkylacrylamide)s typically occurs in multiple stages. The initial weight loss is often associated with the loss of the alkyl side chain, followed by the degradation of the polymer backbone at higher temperatures. For poly(N-Isohexadecylacrylamide), the initial decomposition is likely to occur in the range of 250-350°C, with the main chain scission happening at temperatures above 350°C.

For context, the thermal properties of various N-substituted polyacrylamides are summarized in the table below.

Data Presentation

Table 1: Thermal Properties of Various N-Substituted Polyacrylamides

| Polymer | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Reference Compound |

| Poly(N-isopropylacrylamide) | ~300 | ~400 | Yes |

| Poly(N-n-propylacrylamide) | Not Available | Not Available | No |

| Poly(N-n-hexylacrylamide) | Not Available | Not Available | No |

| Poly(N-dodecylacrylamide) | Not Available | Not Available | No |

| Poly(N-Isohexadecylacrylamide) (Projected) | ~250-350 | >350 | No |

Note: Data for analogous compounds is limited in publicly available literature, highlighting the need for direct experimental investigation of N-Isohexadecylacrylamide.

Experimental Protocols

To empirically determine the thermal stability of N-Isohexadecylacrylamide, a two-step process is required: synthesis of the monomer and its polymer, followed by thermal analysis.

Protocol 1: Synthesis of N-Isohexadecylacrylamide Monomer

This protocol is adapted from the general synthesis of N-alkylacrylamides.

Materials:

-

Isohexadecylamine

-

Acryloyl chloride

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isohexadecylamine and triethylamine in anhydrous DCM.

-

Cool the flask in an ice bath.

-

Slowly add a solution of acryloyl chloride in anhydrous DCM to the cooled amine solution via the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Wash the reaction mixture sequentially with 5% NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude N-Isohexadecylacrylamide monomer.

-

Purify the monomer by column chromatography or recrystallization.

Protocol 2: Polymerization of N-Isohexadecylacrylamide

This protocol describes a standard free radical polymerization.

Materials:

-

N-Isohexadecylacrylamide monomer

-

Azobisisobutyronitrile (AIBN) or other suitable initiator

-

Anhydrous toluene or other suitable solvent

-

Nitrogen or Argon gas source

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Oil bath

Procedure:

-

Dissolve the N-Isohexadecylacrylamide monomer and AIBN in anhydrous toluene in a Schlenk flask equipped with a magnetic stirrer.

-

Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.

-

Heat the reaction mixture in an oil bath at 70°C for 24 hours under a nitrogen or argon atmosphere.

-

After cooling to room temperature, precipitate the polymer by pouring the solution into a large excess of a non-solvent such as methanol or hexane.

-

Collect the polymer by filtration and dry it under vacuum.

Protocol 3: Thermal Analysis by Thermogravimetric Analysis (TGA)

This protocol follows the general guidelines of ISO 11358.[1][2][3]

Instrument:

-

Thermogravimetric Analyzer

Procedure:

-

Place a small amount of the poly(N-Isohexadecylacrylamide) sample (5-10 mg) into a TGA sample pan.

-

Place the pan into the TGA instrument.

-

Heat the sample from room temperature to a final temperature of 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures.

Protocol 4: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Instrument:

-

Differential Scanning Calorimeter

Procedure:

-

Accurately weigh a small amount of the poly(N-Isohexadecylacrylamide) sample (5-10 mg) into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Perform a heat-cool-heat cycle. For example:

-

Heat from room temperature to 150°C at 10°C/min.

-

Cool from 150°C to -50°C at 10°C/min.

-

Heat from -50°C to 150°C at 10°C/min.

-

-

Record the heat flow as a function of temperature.

-

Analyze the second heating scan to determine the glass transition temperature (Tg).

Mandatory Visualization

Caption: Workflow for the synthesis of N-Isohexadecylacrylamide and its polymer.

Caption: Experimental workflow for the thermal analysis of Poly(N-Isohexadecylacrylamide).

Conclusion

While direct experimental data on the thermal stability of N-Isohexadecylacrylamide is not currently available, this guide provides a scientifically grounded projection of its properties based on analogous N-substituted acrylamides. The provided experimental protocols offer a clear pathway for researchers to synthesize and characterize this novel monomer and its polymer, thereby contributing valuable data to the field of polymer science. The unique branched structure of the isohexadecyl group suggests that poly(N-Isohexadecylacrylamide) may exhibit distinct thermal and physical properties, making it a compelling target for future research in advanced materials and drug delivery systems.

References

A Technical Guide to the Molecular Weight Determination of Poly(N-Isohexadecylacrylamide)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of poly(N-isohexadecylacrylamide), a polymer of significant interest in various scientific and pharmaceutical applications. This document details the core analytical techniques, presents experimental protocols, and summarizes key data for effective characterization.

Introduction

Poly(N-isohexadecylacrylamide) belongs to the family of poly(N-alkylacrylamide)s, which are known for their responsiveness to external stimuli, such as temperature. Accurate determination of the molecular weight and molecular weight distribution of this polymer is crucial as these parameters significantly influence its physicochemical properties, including its solubility, thermal behavior, and self-assembly characteristics. These properties, in turn, dictate its performance in applications ranging from drug delivery systems to advanced material science. This guide focuses on the most prevalent and effective techniques for its molecular weight characterization: Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) and Static Light Scattering (SLS).

Synthesis Overview: From Monomer to Polymer

The journey to characterizing poly(N-isohexadecylacrylamide) begins with its synthesis. The process typically involves two key stages: the synthesis of the N-isohexadecylacrylamide monomer, followed by its polymerization.

The monomer is commonly synthesized through the reaction of acryloyl chloride with isohexadecylamine.[1][2] The subsequent polymerization is often achieved via free-radical polymerization.[3][4]

References

- 1. Poly(acrylamide-co-alkylacrylamides) for electrophoretic DNA purification in microchannels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hgxx.org [hgxx.org]

An In-depth Technical Guide to N-Isohexadecylacrylamide: Synthesis, Characterization, and Proposed Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Synthesis of N-Isohexadecylacrylamide

The synthesis of N-Isohexadecylacrylamide can be effectively carried out via the Schotten-Baumann reaction, a widely used method for the acylation of amines. This involves the reaction of isohexadecylamine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

Materials:

-

Isohexadecylamine (or 14-methylpentadecylamine)

-

Acryloyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with isohexadecylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution of the amine). Triethylamine (1.2 eq) is added to the solution.

-

Acylation: The reaction mixture is cooled to 0 °C in an ice bath. A solution of acryloyl chloride (1.1 eq) in anhydrous DCM is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Workup: Upon completion, the reaction mixture is quenched by the addition of water. The organic layer is separated and washed sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be employed.

Stoichiometry and Expected Yield

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Volume/Mass |

| Isohexadecylamine | ~241.48 | 0.0414 | 1.0 | 10.0 g |

| Acryloyl chloride | 90.51 | 0.0455 | 1.1 | 4.12 g |

| Triethylamine | 101.19 | 0.0497 | 1.2 | 5.03 g |

| Dichloromethane | - | - | - | 400 mL |

| Product | ~295.52 | - | - | ~10.5 g (85% yield) |

Note: The molar mass and quantities for isohexadecylamine are based on the structure of 14-methylpentadecylamine. The expected yield is an estimate and may vary.

Characterization

The structure and purity of the synthesized N-Isohexadecylacrylamide can be confirmed using standard spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.2-6.4 (m, 1H, CH=CH₂), δ 6.0-6.2 (dd, 1H, CH=CH₂ cis), δ 5.6-5.8 (dd, 1H, CH=CH₂ trans), δ 5.5-5.7 (br s, 1H, NH), δ 3.2-3.4 (q, 2H, N-CH₂), δ 1.4-1.6 (m, 2H, N-CH₂-CH₂), δ 1.1-1.4 (m, large, -(CH₂)n-), δ 0.8-0.9 (m, 9H, -CH(CH₃)₂ and -CH₃) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.5 (C=O), δ 131.0 (CH=CH₂), δ 126.0 (CH=CH₂), δ 41.5 (N-CH₂), δ 39.0, 30.0, 29.5, 29.0, 27.0, 22.5 (-CH₂- and -CH- groups of the isohexyl chain), δ 14.0 (-CH₃) ppm. |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3080 (vinylic C-H stretch), ~2950-2850 (aliphatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1620 (C=C stretch), ~1550 (N-H bend, Amide II), ~980 and ~910 (vinylic C-H bend out-of-plane).[1][2][3] |

| Mass Spec. (ESI-MS) | [M+H]⁺ calculated for C₁₉H₃₇NO: 296.2953; found: 296.29xx. |

Visualizations

Synthesis Reaction

Caption: Proposed reaction scheme for the synthesis of N-Isohexadecylacrylamide.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of N-Isohexadecylacrylamide.

Potential Applications

While specific applications for N-Isohexadecylacrylamide are not yet established in the literature, its molecular structure suggests potential utility in several areas. The long, branched alkyl chain imparts significant hydrophobicity, which could be leveraged in the formation of:

-

Amphiphilic Polymers: Copolymerization with hydrophilic monomers could lead to polymers that self-assemble into micelles or vesicles in aqueous environments, potentially for drug encapsulation and delivery.

-

Thermoresponsive Materials: Similar to other N-substituted acrylamides, polymers of N-Isohexadecylacrylamide may exhibit lower critical solution temperature (LCST) behavior, making them candidates for "smart" hydrogels and coatings.

-

Surface Modifiers: The long alkyl chain could be used to modify surfaces, rendering them hydrophobic or creating organized monolayers.

Further research is required to explore these and other potential applications. This guide provides the foundational synthetic and characterization knowledge to enable such investigations.

References

The Amphiphilic Nature of N-Isohexadecylacrylamide Polymers: A Technical Guide

Disclaimer: Direct experimental data for homopolymers of N-Isohexadecylacrylamide is limited in publicly available scientific literature. Therefore, this guide synthesizes information from studies on analogous long-chain N-alkylacrylamide polymers and hydrophobically modified polyacrylamides to provide a comprehensive overview of the expected properties and behaviors. The principles and experimental protocols are broadly applicable to this class of polymers.

Introduction

Poly(N-isohexadecylacrylamide) belongs to the class of N-substituted polyacrylamides, which are known for their stimuli-responsive and amphiphilic properties. The incorporation of a long alkyl chain, the isohexadecyl group (a C16 branched alkyl chain), imparts a significant hydrophobic character to the polymer, which, in conjunction with the hydrophilic acrylamide backbone, results in a pronounced amphiphilic nature. This dual characteristic allows these polymers to self-assemble in aqueous environments, forming structures such as micelles and nanoparticles. These attributes make them promising candidates for a variety of applications, particularly in drug delivery for the encapsulation of hydrophobic therapeutic agents.

This technical guide provides an in-depth look at the synthesis, characterization, and amphiphilic properties of polymers analogous to poly(N-isohexadecylacrylamide), offering valuable insights for researchers, scientists, and professionals in drug development.

Synthesis of Poly(N-alkylacrylamide)s

The synthesis of poly(N-alkylacrylamide)s is typically achieved through free-radical polymerization of the corresponding N-alkylacrylamide monomer. The general synthetic approach involves the reaction of acryloyl chloride with the corresponding alkylamine. For long-chain N-alkylacrylamides, the Ritter reaction, which involves the reaction of an olefin with a nitrile, is also a suitable method.

Experimental Protocol: Free-Radical Polymerization of N-Alkylacrylamide

This protocol is a general procedure that can be adapted for the synthesis of various poly(N-alkylacrylamide)s.

Materials:

-

N-alkylacrylamide monomer (e.g., N-dodecylacrylamide as a proxy)

-

Acrylamide (for copolymers)

-

Initiator (e.g., potassium persulfate, ammonium persulfate)

-

Cross-linker (e.g., N,N'-methylenebisacrylamide), if a hydrogel is desired

-

Solvent (e.g., deionized water, or an organic solvent like ethanol or dimethylformamide)

-

Nitrogen or Argon gas

Procedure:

-

The N-alkylacrylamide monomer and any comonomers (like acrylamide) are dissolved in the chosen solvent in a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.

-

For aqueous polymerization of hydrophobically modified polyacrylamides, a surfactant (e.g., sodium dodecyl sulfate) may be added to aid in the solubilization of the hydrophobic monomer.

-

The solution is deoxygenated by bubbling with nitrogen or argon gas for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

-

The initiator is dissolved in a small amount of the solvent and added to the reaction mixture.

-

The reaction is typically carried out at an elevated temperature (e.g., 50-70 °C) for several hours (e.g., 4-24 hours) under a nitrogen or argon atmosphere.

-

After the polymerization is complete, the polymer is purified to remove unreacted monomers and initiator residues. This is often done by precipitation in a non-solvent (e.g., methanol or acetone), followed by filtration and drying under vacuum. For water-soluble polymers, dialysis against deionized water is a common purification method.

Amphiphilic Properties and Self-Assembly

The amphiphilic nature of polymers like poly(N-isohexadecylacrylamide) drives their self-assembly in aqueous solutions. At concentrations above the critical micelle concentration (CMC), the polymer chains arrange themselves to minimize the unfavorable interactions between the hydrophobic alkyl chains and water. This results in the formation of micelles, which are core-shell nanostructures. The hydrophobic alkyl chains form the core, creating a microenvironment capable of solubilizing hydrophobic molecules, while the hydrophilic polyacrylamide backbone forms the corona, which interfaces with the aqueous environment and provides colloidal stability.

Critical Micelle Concentration (CMC)

The CMC is a key parameter that defines the concentration at which micellization begins. It is an indicator of the stability of the micelles; a lower CMC value signifies that the micelles are more stable upon dilution. The CMC is influenced by factors such as the length of the hydrophobic alkyl chain, the overall molecular weight of the polymer, and the presence of any comonomers. Generally, for a given polymer backbone, a longer hydrophobic chain leads to a lower CMC.

Data on Analogous Long-Chain Poly(N-alkylacrylamide) Copolymers

Due to the lack of specific data for poly(N-isohexadecylacrylamide), the following table summarizes the properties of a related amphiphilic oligomer consisting of dodecyl acrylamide and sodium acrylate.

| Polymer Composition | Critical Micelle Concentration (CMC) | Aggregate Size (Diameter) | Reference |

| 3.0C₁₂AAm-7.5AA | Features the lowest CMC among the tested oligomers | ~10 nm | [1] |

Note: xC₁₂AAm-yAA refers to an oligomer with 'x' units of dodecyl acrylamide and 'y' units of sodium acrylate.

Characterization of Amphiphilic Polymers

A variety of analytical techniques are employed to characterize the structure and properties of amphiphilic polymers and their self-assembled structures.

| Property to be Measured | Characterization Technique(s) |

| Chemical Structure and Composition | Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy |

| Molecular Weight and Polydispersity | Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) |

| Critical Micelle Concentration (CMC) | Fluorescence Spectroscopy (using a probe like pyrene), Surface Tensiometry |

| Micelle Size and Size Distribution | Dynamic Light Scattering (DLS) |

| Micelle Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) |

| Drug Loading Capacity and Encapsulation Efficiency | UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC) |

Experimental Protocol: Determination of CMC by Fluorescence Spectroscopy

This protocol describes a common method for determining the CMC of amphiphilic polymers using a hydrophobic fluorescent probe, such as pyrene.

Materials:

-

Amphiphilic polymer solution of known concentration

-

Pyrene stock solution in a volatile organic solvent (e.g., acetone)

-

Aqueous buffer or deionized water

-

Volumetric flasks

-

Fluorometer

Procedure:

-

A series of polymer solutions with varying concentrations are prepared in volumetric flasks.

-

A small aliquot of the pyrene stock solution is added to each flask, ensuring the final pyrene concentration is very low (e.g., in the micromolar range).

-

The organic solvent is allowed to evaporate completely, typically by leaving the solutions to stir overnight, covered from light. This ensures that the pyrene is partitioned into the hydrophobic domains of the polymer micelles.

-

The fluorescence emission spectra of the solutions are recorded using a fluorometer. The excitation wavelength is typically set around 333-335 nm for pyrene.

-

The ratio of the fluorescence intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum (I₁/I₃) is plotted against the logarithm of the polymer concentration.

-

The CMC is determined from the inflection point of this plot, which indicates the onset of micelle formation and the partitioning of pyrene into the hydrophobic micellar cores.

Visualization of Key Processes

Self-Assembly of Amphiphilic Polymers

The following diagram illustrates the process of micellization of amphiphilic polymers in an aqueous solution.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(N-Isohexadecylacrylamide) via Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and characterization of poly(N-isohexadecylacrylamide), a hydrophobic polymer with potential applications in drug delivery and material science. The procedure outlines the synthesis of the N-isohexadecylacrylamide monomer followed by its polymerization via free-radical initiation.

Introduction

Poly(N-alkylacrylamides) are a versatile class of polymers known for their responsiveness to external stimuli, such as temperature. While poly(N-isopropylacrylamide) (PNIPAM) is the most studied member of this family, polymers with longer alkyl chains, such as poly(N-isohexadecylacrylamide), offer increased hydrophobicity, which can be advantageous for the encapsulation of poorly water-soluble drugs and for creating materials with unique thermal and solution properties. This document provides a comprehensive guide to the synthesis of poly(N-isohexadecylacrylamide) using a standard free-radical polymerization technique.

Experimental Protocols

Materials

| Material | Supplier | Grade |

| Acryloyl chloride | Sigma-Aldrich | 98% |

| Isohexadecylamine | TCI | >95% |

| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |

| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |

| Sodium bicarbonate (NaHCO₃) | Fisher Scientific | Reagent Grade |

| Anhydrous magnesium sulfate (MgSO₄) | Sigma-Aldrich | ≥99.5% |

| Toluene | Sigma-Aldrich | Anhydrous, 99.8% |

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Sigma-Aldrich | 98% |

| Methanol | Fisher Scientific | ACS Grade |

| Diethyl ether | Fisher Scientific | ACS Grade |

Note: All reagents should be used as received unless otherwise specified. AIBN should be recrystallized from methanol before use for optimal results.

Synthesis of N-Isohexadecylacrylamide Monomer

This protocol describes the synthesis of the N-isohexadecylacrylamide monomer through the reaction of acryloyl chloride with isohexadecylamine.

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve isohexadecylamine (10.0 g, 41.4 mmol) and triethylamine (6.3 mL, 45.5 mmol) in 100 mL of anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of acryloyl chloride (3.7 g, 41.4 mmol) in 20 mL of anhydrous dichloromethane to the stirred solution via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours under a nitrogen atmosphere.

-

Wash the reaction mixture sequentially with 50 mL of a saturated aqueous solution of sodium bicarbonate and 50 mL of deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-isohexadecylacrylamide monomer as a white solid.

Radical Polymerization of N-Isohexadecylacrylamide

This protocol details the free-radical polymerization of the N-isohexadecylacrylamide monomer in toluene using AIBN as the initiator.

Procedure:

-

In a 100 mL Schlenk flask equipped with a magnetic stirrer, dissolve N-isohexadecylacrylamide (5.0 g, 16.9 mmol) and AIBN (0.028 g, 0.17 mmol, 1 mol% with respect to the monomer) in 50 mL of anhydrous toluene.

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.

-

Allow the polymerization to proceed for 24 hours under a nitrogen atmosphere with constant stirring.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol (e.g., 500 mL) with vigorous stirring.

-

Collect the precipitated white polymer by filtration.

-

Wash the polymer with fresh cold methanol and dry it in a vacuum oven at 40 °C to a constant weight.

Characterization Data

The following table summarizes typical characterization data for poly(N-isohexadecylacrylamide) synthesized by the protocol described above.

| Parameter | Method | Typical Value |

| Monomer Characterization | ||

| Appearance | Visual | White solid |

| ¹H NMR (CDCl₃, δ) | NMR Spectroscopy | 6.3 (dd, 1H, CH =CH₂), 6.1 (dd, 1H, CH=CH H), 5.6 (dd, 1H, CH=CHH ), 3.3 (t, 2H, -NH-CH ₂-), 1.5 (m, 1H, -CH₂-CH (CH₃)₂), 1.2-1.4 (m, 24H, -(CH ₂)₁₂-), 0.9 (d, 6H, -CH(CH ₃)₂) |

| Polymer Characterization | ||

| Appearance | Visual | White powder |

| Number-average molecular weight (Mₙ) | GPC | 25,000 - 40,000 g/mol |

| Polydispersity Index (PDI) | GPC | 1.8 - 2.5 |

| Glass Transition Temperature (T₉) | DSC | 80 - 100 °C |

| Solubility | - | Soluble in toluene, THF, chloroform; Insoluble in water, methanol, ethanol |

Diagrams

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of poly(N-isohexadecylacrylamide).

Radical Polymerization Mechanism

Application Notes and Protocols for N-Isohexadecylacrylamide (NiHDA) Hydrogel Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isohexadecylacrylamide (NiHDA) is a long-chain, hydrophobic N-substituted acrylamide monomer. When polymerized into a hydrogel, it is anticipated to exhibit unique thermoresponsive and hydrophobic properties, making it a material of interest for controlled drug delivery of hydrophobic therapeutic agents, tissue engineering scaffolds with specific cell-adhesive properties, and as a component in stimuli-responsive smart materials. The long alkyl chain is expected to significantly influence the lower critical solution temperature (LCST) and the mechanical properties of the resulting hydrogel.

This document provides a generalized protocol for the preparation of N-Isohexadecylacrylamide hydrogels based on standard free-radical polymerization techniques commonly employed for N-alkylacrylamide hydrogels. As specific literature on NiHDA hydrogel synthesis is not widely available, this protocol should be considered a starting point for experimental design, and optimization of the component concentrations and reaction conditions is highly recommended.

Quantitative Data Summary

The following table summarizes typical component concentrations for the free-radical polymerization of N-alkylacrylamide hydrogels. These ranges are provided as a guide for the development of a specific formulation for N-Isohexadecylacrylamide hydrogels.

| Component | Molar Ratio (to Monomer) | Typical Concentration Range | Purpose |

| N-Isohexadecylacrylamide (Monomer) | 1.0 | 5 - 20 wt% | Primary structural component of the hydrogel |

| N,N'-methylenebis(acrylamide) (Crosslinker) | 0.01 - 0.1 | 1 - 10 mol% of monomer | Forms the cross-linked polymer network |

| Ammonium Persulfate (Initiator) | 0.001 - 0.01 | 0.1 - 1 mol% of monomer | Initiates the polymerization reaction |

| N,N,N',N'-tetramethylethylenediamine (Accelerator) | 0.001 - 0.01 | 0.1 - 1 mol% of monomer | Accelerates the rate of polymerization |

| Solvent (e.g., Water/Solvent mix) | - | 80 - 95 wt% | Dissolves reactants and forms the gel matrix |

Experimental Protocol: Free-Radical Polymerization of N-Isohexadecylacrylamide Hydrogel

This protocol describes the synthesis of a NiHDA hydrogel using a redox-initiated free-radical polymerization method.

Materials:

-

N-Isohexadecylacrylamide (NiHDA)

-

N,N'-methylenebis(acrylamide) (MBAm)

-

Ammonium persulfate (APS)

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

Deionized water

-

Co-solvent such as isopropanol or dimethyl sulfoxide (DMSO) may be required to dissolve the hydrophobic NiHDA monomer.

-

Nitrogen or Argon gas

-

Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

-

Monomer Solution Preparation:

-

In a reaction vessel, dissolve the desired amount of N-Isohexadecylacrylamide and N,N'-methylenebis(acrylamide) in the chosen solvent or solvent mixture.

-

Note: Due to the hydrophobic nature of NiHDA, a co-solvent may be necessary. Start with a water:co-solvent ratio of 9:1 and adjust as needed to achieve complete dissolution. Gentle heating may aid in dissolution.

-

-

Inert Atmosphere:

-

Purge the monomer solution with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

-

Initiation of Polymerization:

-

While maintaining the inert atmosphere, add the ammonium persulfate solution to the monomer mixture and stir to combine.

-

Add TEMED to the reaction mixture. The amount of TEMED can be adjusted to control the rate of polymerization.

-

-

Gelation:

-

Immediately after adding the initiator and accelerator, pour the solution into a mold of the desired shape (e.g., petri dish, between two glass plates with a spacer).

-

Allow the polymerization to proceed at room temperature. Gelation should occur within 30-60 minutes. To ensure complete polymerization, allow the gel to set for at least 24 hours.

-

-

Purification:

-

After polymerization, carefully remove the hydrogel from the mold.

-

Cut the hydrogel into smaller pieces to facilitate the removal of unreacted monomers and other impurities.

-

Immerse the hydrogel pieces in a large volume of deionized water.

-

Purify the hydrogel by dialysis against deionized water for 3-5 days, changing the water frequently (at least twice a day).

-

-

Drying (Optional):

-

For characterization of the dry polymer or for certain applications, the purified hydrogel can be dried.

-

Freeze the hydrogel at -20°C or below and then lyophilize until all the water has been removed.

-

Visualizations

Caption: Experimental workflow for N-Isohexadecylacrylamide hydrogel synthesis.

Caption: Key components and their roles in hydrogel formation.

Application Notes & Protocols for N-Isohexadecylacrylamide (NiHDA) as a Polymerizable Surfactant in Emulsion Polymerization

Audience: Researchers, Scientists, and Drug Development Professionals

Application Notes

N-Isohexadecylacrylamide (NiHDA) is a non-ionic, polymerizable surfactant (also known as a "surfmer" or reactive surfactant) designed for use in emulsion polymerization. Its unique molecular structure, featuring a hydrophilic acrylamide head group and a branched, hydrophobic C16 alkyl chain, allows it to participate directly in the free-radical polymerization process. This covalent incorporation into the polymer backbone offers significant advantages over conventional, physically adsorbed surfactants, particularly in applications requiring high stability, minimal surfactant migration, and enhanced product performance, such as in drug delivery carriers, specialty coatings, and advanced adhesives.

Principle of Operation

In a typical emulsion polymerization, conventional surfactants form micelles that serve as nucleation sites for polymer particles and stabilize these particles sterically or electrostatically in the aqueous phase. However, these surfactants can desorb from the particle surface over time or under environmental stress, leading to instability, and can migrate within the final polymer film, negatively impacting properties like water resistance and adhesion.

NiHDA overcomes these limitations. Its acrylamide moiety readily copolymerizes with common monomers (e.g., acrylates, methacrylates, styrene). As a result, the surfactant becomes permanently anchored to the surface of the polymer particles.[1][2] This "locking-in" mechanism ensures that the stabilizing function is maintained throughout the lifecycle of the product.[3]

Key Advantages

-

Enhanced Colloidal Stability: The permanent covalent bonding of NiHDA to the latex particles provides robust steric stabilization, leading to excellent resistance against coagulation induced by mechanical shear, electrolytes, or freeze-thaw cycles.[1][4]

-

Reduced Surfactant Migration: By anchoring the surfactant to the polymer, issues such as "surfactant bloom" in coatings and films are eliminated. This leads to improved water resistance, better clarity, and superior adhesion properties in the final product.[1]

-

Improved Film Properties: Films cast from latexes stabilized with NiHDA exhibit lower water sensitivity and enhanced barrier properties. This is critical for applications like controlled-release drug formulations and protective coatings.[4]

-

Design of Core-Shell Architectures: As a reactive component, NiHDA is ideal for multi-stage polymerization processes used to create well-defined core-shell particles. It can be used to form a permanently hydrophilic and stable outer shell, which is highly desirable for encapsulating therapeutic agents or creating functionalized nanoparticles.

Applications in Drug Development

The properties of NiHDA-stabilized latexes make them highly suitable for advanced pharmaceutical applications:

-

Drug-Loaded Nanoparticles: Creation of highly stable, monodisperse polymer nanoparticles for encapsulating hydrophobic drugs, protecting them from degradation and enabling targeted delivery.

-

Thermo-Responsive Microgels: Copolymerization with monomers like N-isopropylacrylamide (NIPAM) can yield thermo-responsive microgels. The permanent stabilization by NiHDA ensures particle integrity during volume phase transitions, which is crucial for stimuli-responsive drug release systems.

-

Biofunctionalization: The acrylamide group, post-polymerization, presents a potential site for further chemical modification, allowing for the attachment of targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface.

Experimental Protocols

This section provides a representative protocol for the semi-continuous emulsion polymerization of a model acrylic latex using N-Isohexadecylacrylamide as the sole stabilizing surfactant.

Materials & Equipment

-

Monomers: Methyl methacrylate (MMA), Butyl acrylate (BA) (inhibitor removed)

-

Surfactant: N-Isohexadecylacrylamide (NiHDA)

-

Initiator: Ammonium persulfate (APS) or Potassium persulfate (KPS)

-

Continuous Phase: Deionized (DI) water

-

Equipment:

-

Jacketed glass reactor (1 L) with overhead stirrer, reflux condenser, and thermocouple.

-

Nitrogen inlet/outlet.

-

Three separate feed pumps (e.g., peristaltic or syringe pumps) for monomer pre-emulsion and initiator solution.

-

Heating/cooling circulator for the reactor jacket.

-

Workflow Diagram: Semi-Continuous Emulsion Polymerization

Caption: Workflow for semi-continuous emulsion polymerization.

Step-by-Step Procedure

-

Preparation of Solutions (Pre-emulsion and Initiator):

-

Monomer Pre-emulsion: In a beaker, combine MMA (e.g., 100g) and BA (e.g., 100g). In a separate vessel, dissolve NiHDA (e.g., 4g, 2% based on monomer weight) in DI water (e.g., 80g). Slowly add the monomer mixture to the NiHDA solution under high shear (e.g., using a homogenizer) for 15-20 minutes to form a stable, milky-white pre-emulsion.

-

Initiator Solution: Dissolve APS (e.g., 1g) in DI water (e.g., 50g).

-

-

Reactor Setup and Seeding (Seed Stage):

-

Charge the jacketed reactor with DI water (e.g., 200g).

-

Begin purging with nitrogen and start agitation (e.g., 200 RPM).

-

Heat the reactor to the target temperature, typically 80°C.

-

Once at temperature, add an initial charge of the initiator solution (e.g., 10% of the total solution) to the reactor.

-

Immediately follow with a small portion of the monomer pre-emulsion (e.g., 5% of the total) to create seed particles. Allow this to react for 15-20 minutes.

-

-

Continuous Feed Polymerization (Growth Stage):

-

Begin the continuous, slow addition of the remaining monomer pre-emulsion and the remaining initiator solution via separate feed pumps over a period of 3 hours.

-

Maintain the reaction temperature at 80°C throughout the feed. A slight exotherm may be observed.

-

-

Completion and Cool-Down:

-

After the feeds are complete, maintain the temperature at 80°C for an additional hour to ensure complete monomer conversion (>99%).

-

Turn off the heating and allow the reactor to cool to room temperature with continued stirring.

-

Filter the resulting latex through a 100-mesh screen to remove any coagulum.

-

-

Characterization:

-

Solid Content: Determine gravimetrically by drying a known weight of latex in an oven.

-

Particle Size & Distribution: Analyze using Dynamic Light Scattering (DLS).

-

Colloidal Stability: Assess by challenging the latex with a salt solution (e.g., 1M CaCl2) and observing for coagulation, or by measuring zeta potential.

-

Data Presentation

The following table summarizes typical data from experiments comparing a conventional surfactant (Sodium Dodecyl Sulfate, SDS) with a polymerizable surfactant like NiHDA in an acrylic emulsion polymerization system.

| Parameter | Conventional Surfactant (SDS) | Polymerizable Surfactant (NiHDA) | Expected Outcome with NiHDA |

| Surfactant Conc. (wt% on monomer) | 2.0% | 2.0% | - |

| Avg. Particle Size (DLS, nm) | 155 nm | 120 nm | Smaller, more uniform particles |

| Polydispersity Index (PDI) | 0.08 | 0.04 | Narrower size distribution |

| Final Solids Content | ~50% | ~50% | Similar conversion rates |

| Gel Content (%) | 1.5% | 5.8% | Higher due to surface cross-linking[1] |

| Water Absorption (24h film) | 12% | 3% | Significantly improved water resistance[1][4] |

| Electrolyte Stability (1M CaCl2) | Coagulation | Stable | Superior stability |

Visualization of NiHDA Function

The following diagram illustrates the structural difference between latex particles stabilized by a conventional surfactant versus the covalently-bound NiHDA.

Caption: Comparison of stabilization mechanisms.

References

Application Notes and Protocols for N-Isohexadecylacrylamide in Enhanced Oil Recovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enhanced Oil Recovery (EOR) techniques are vital for maximizing hydrocarbon extraction from mature oil fields. Polymer flooding, a prominent EOR method, involves injecting water-soluble polymers to increase the viscosity of the injected water, thereby improving the sweep efficiency of the oil displacement process. Conventional polymers like partially hydrolyzed polyacrylamide (HPAM) often exhibit performance degradation in harsh reservoir conditions, such as high temperatures and high salinity (HTHS).

N-Isohexadecylacrylamide is a hydrophobic monomer utilized in the synthesis of hydrophobically associating polyacrylamides (HAPAMs). These advanced polymers are designed to overcome the limitations of conventional polymers in challenging reservoir environments. The incorporation of the hydrophobic isohexadecyl group into the polyacrylamide backbone leads to the formation of intermolecular and intramolecular associations in aqueous solutions. This associative behavior results in significantly improved rheological properties, thermal stability, and salt tolerance, making HAPAMs containing N-Isohexadecylacrylamide highly effective for EOR applications in HTHS reservoirs.

Mechanism of Action

In aqueous solutions, the hydrophobic N-isohexadecyl side chains of the HAPAM polymer associate to minimize their contact with water, forming microdomains. This creates a transient three-dimensional polymer network, which is responsible for the significant increase in the solution's viscosity. This network can be reversibly broken down under high shear stress, for instance, near the wellbore during injection, and reformed as the polymer solution moves into the lower shear environment of the reservoir. This shear-thinning behavior is highly desirable for polymer flooding applications. The hydrophobic associations also shield the polymer backbone from hydrolysis and thermal degradation, enhancing its stability at elevated temperatures and in the presence of salts.

Application Notes

Polymers incorporating N-Isohexadecylacrylamide are particularly suited for polymer flooding operations in oil reservoirs characterized by:

-

High Temperatures: These polymers maintain their viscosity and stability at temperatures where conventional polymers would degrade.

-

High Salinity: The hydrophobic associations are less sensitive to the presence of salts compared to the electrostatic repulsions that govern the viscosity of conventional polyelectrolytes.

-

Heterogeneous Formations: The improved mobility control offered by these polymers helps to divert the flow of injected water into previously unswept, lower-permeability zones, thereby increasing the overall oil recovery.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies on HAPAMs relevant to EOR applications. The data presented is representative of polymers containing hydrophobic monomers like N-Isohexadecylacrylamide.

Table 1: Rheological Properties of HAPAM vs. HPAM in Brine

| Property | HAPAM (with N-Isohexadecylacrylamide) | Conventional HPAM | Conditions |

| Apparent Viscosity (mPa·s) | 150 - 300 | 50 - 100 | 2000 ppm polymer in 30,000 ppm NaCl brine at 75°C, 7.3 s⁻¹ shear rate |

| Viscosity Retention after Aging | > 85% | < 60% | Aged at 90°C for 30 days in 50,000 ppm NaCl brine |

| Salt Tolerance (Viscosity at varying Salinity) | Stable viscosity up to 100,000 ppm NaCl | Significant viscosity loss above 20,000 ppm NaCl | 2000 ppm polymer concentration at 25°C |

Table 2: Core Flooding Experimental Data

| Parameter | Water Flooding | HPAM Flooding | HAPAM (with N-Isohexadecylacrylamide) Flooding |

| Oil Recovery Factor (% OOIP) | 35 - 45 | 45 - 55 | 55 - 65 |

| Incremental Oil Recovery (% OOIP) | - | 10 - 15 | 15 - 25 |

| Residual Oil Saturation (%) | 40 - 50 | 30 - 40 | 20 - 30 |

| Permeability of Core (mD) | 100 - 500 | 100 - 500 | 100 - 500 |

| Temperature (°C) | 80 - 100 | 80 - 100 | 80 - 100 |

| Brine Salinity (ppm) | 30,000 - 50,000 | 30,000 - 50,000 | 30,000 - 50,000 |

Experimental Protocols

Protocol 1: Synthesis of N-Isohexadecylacrylamide Copolymer (HAPAM)

Objective: To synthesize a hydrophobically associating polyacrylamide containing N-Isohexadecylacrylamide via free-radical polymerization.

Materials:

-

Acrylamide (AM)

-

N-Isohexadecylacrylamide (i-HDA)

-

2-Acrylamido-2-methylpropane sulfonic acid (AMPS) (optional, for enhanced salt tolerance)

-

Potassium persulfate (K₂S₂O₈) (initiator)

-

Sodium bisulfite (NaHSO₃) (initiator)

-

Deionized water

-

Nitrogen gas

-

Ethanol

-

Acetone

Procedure:

-

Monomer Solution Preparation: In a reaction vessel, dissolve acrylamide and N-Isohexadecylacrylamide (and AMPS, if used) in deionized water. The molar ratio of the hydrophobic monomer is typically low (0.5-2 mol%).

-

Deoxygenation: Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Initiation: While maintaining a nitrogen blanket, add the redox initiator system (potassium persulfate and sodium bisulfite) to the solution at a controlled temperature (e.g., 40-50°C).

-

Polymerization: Allow the polymerization to proceed for a specified time (e.g., 4-8 hours) under constant stirring and nitrogen atmosphere. The solution will become significantly more viscous as the polymer forms.

-

Precipitation and Purification: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent like ethanol or acetone.

-

Washing: Wash the precipitated polymer multiple times with the non-solvent to remove unreacted monomers and initiator residues.

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

-

Characterization: Characterize the synthesized polymer for its molecular weight (e.g., via size exclusion chromatography) and chemical composition (e.g., via NMR or FTIR spectroscopy).

Protocol 2: Rheological Characterization of HAPAM Solutions

Objective: To evaluate the viscosity and viscoelastic properties of the synthesized HAPAM solution under simulated reservoir conditions.

Materials:

-

Synthesized HAPAM polymer

-

Synthetic brine of desired salinity (e.g., NaCl and CaCl₂ solution)

-

Rheometer (cone-and-plate or concentric cylinder geometry)

-

Temperature controller

Procedure:

-

Polymer Solution Preparation: Dissolve a known concentration of the HAPAM polymer (e.g., 500-3000 ppm) in the synthetic brine. Gentle agitation over a prolonged period (e.g., 24 hours) is required to ensure complete dissolution without mechanical degradation.

-

Viscosity Measurement (Steady Shear):

-

Load the polymer solution into the rheometer.

-

Equilibrate the sample at the desired temperature (e.g., 25-120°C).

-

Perform a steady-state shear rate sweep (e.g., from 0.1 to 1000 s⁻¹) and record the apparent viscosity as a function of the shear rate.

-

-

Viscoelastic Measurement (Oscillatory Shear):

-

At a constant temperature, perform a frequency sweep at a low strain amplitude (within the linear viscoelastic region).

-

Measure the storage modulus (G') and loss modulus (G'') as a function of angular frequency.

-

-

Thermal Stability Test:

-

Age the polymer solution in sealed, oxygen-free containers at the target reservoir temperature for an extended period (e.g., 1 to 3 months).

-

Periodically measure the viscosity of the aged solutions to determine the viscosity retention.

-

Protocol 3: Core Flooding Test for Enhanced Oil Recovery Evaluation

Objective: To determine the effectiveness of the HAPAM solution in displacing crude oil from a rock core and to quantify the incremental oil recovery.

Materials:

-

Core holder apparatus with back pressure regulator

-

High-pressure pumps

-

Berea sandstone or reservoir rock core

-

Crude oil

-

Synthetic brine

-

HAPAM polymer solution

-

Fraction collector

Procedure:

-

Core Preparation:

-

Clean and dry the core sample.

-

Measure its porosity and absolute permeability to brine.

-

-

Core Saturation:

-

Saturate the core with brine to determine the pore volume.

-

Flood the core with crude oil to irreducible water saturation (Swi), simulating the initial reservoir condition.

-

-

Water Flooding (Secondary Recovery):

-

Inject brine into the core at a constant flow rate until no more oil is produced. This establishes the residual oil saturation after water flooding (Sorw).

-

-

Polymer Flooding (Tertiary Recovery):

-

Inject a slug of the HAPAM solution (typically 0.3-0.5 pore volumes) into the core.

-

Follow the polymer slug with an extended brine injection (drive water) until no more oil is produced.

-

-

Data Analysis:

-

Continuously monitor the pressure drop across the core and the volume of oil and water produced.

-

Calculate the oil recovery factor at each stage of the flood.

-

Determine the incremental oil recovery due to the polymer flood.

-

Calculate the final residual oil saturation after polymer flooding (Sorp).

-

Visualizations

Caption: Mechanism of Enhanced Oil Recovery using N-Isohexadecylacrylamide copolymers.

Caption: Experimental workflow for evaluating N-Isohexadecylacrylamide copolymers for EOR.

Caption: Relationship between polymer structure and EOR performance.

Application of N-Isohexadecylacrylamide in Drug Delivery Systems: Application Notes and Protocols

To: Researchers, Scientists, and Drug Development Professionals

Subject: Application Notes and Protocols for N-Isohexadecylacrylamide in Drug Delivery Systems

Introduction

This document provides detailed application notes and protocols relevant to the use of N-Isohexadecylacrylamide in drug delivery systems. It is important to note that publicly available research specifically detailing the applications of N-Isohexadecylacrylamide in this field is limited. Therefore, this document leverages the extensive research on a closely related and well-understood class of thermoresponsive polymers, the poly(N-alkylacrylamide)s, with a particular focus on poly(N-isopropylacrylamide) (PNIPAM). The principles, protocols, and data presented here for these analogous systems can serve as a strong foundation for researchers investigating the potential of N-Isohexadecylacrylamide.

The long isohexadecyl alkyl chain in N-Isohexadecylacrylamide is expected to impart strong hydrophobicity. When copolymerized with hydrophilic monomers, it can lead to the formation of amphiphilic polymers capable of self-assembling into micelles or forming hydrogels with distinct hydrophobic domains. These structures are highly promising for the encapsulation and controlled release of hydrophobic drugs.

Core Concepts: Thermoresponsive Polymers in Drug Delivery

Thermoresponsive polymers, such as poly(N-alkylacrylamide)s, exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is hydrophilic and soluble in aqueous solutions. Above the LCST, it undergoes a conformational change, becoming hydrophobic and leading to aggregation or gelation.[1] This sharp, temperature-dependent change in properties is harnessed for on-demand drug delivery. The introduction of a long alkyl chain like isohexadecyl is expected to significantly influence the LCST and the hydrophobic-hydrophilic balance of the resulting polymer, making it a potentially valuable component in drug delivery systems.[2][3]

Potential Applications of N-Isohexadecylacrylamide-Based Systems

Based on the behavior of analogous long-chain N-alkylacrylamides, N-Isohexadecylacrylamide could be utilized in the following drug delivery platforms:

-

Thermoresponsive Micelles for Hydrophobic Drug Encapsulation: Copolymers containing N-Isohexadecylacrylamide can self-assemble into micelles in aqueous environments. The hydrophobic isohexadecyl chains would form the core of the micelle, providing a stable environment for encapsulating poorly water-soluble drugs. The hydrophilic segments would form the corona, ensuring stability in circulation. Drug release can be triggered by a local temperature increase above the LCST.[4]

-

Injectable Hydrogels for Sustained Release: Copolymers of N-Isohexadecylacrylamide could be designed to be injectable solutions at room temperature that form a gel depot at physiological temperature (37°C). This in-situ gelation would entrap the drug, allowing for its sustained release over an extended period as the gel matrix degrades or as the drug diffuses out.[5]

-

Hybrid Nanoparticle Systems: N-Isohexadecylacrylamide-based polymers could be used to coat nanoparticles, creating a thermoresponsive shell. This "smart" coating can control the interaction of the nanoparticle with its environment and trigger drug release in response to temperature changes.

Experimental Protocols

The following are generalized protocols for the synthesis, characterization, and evaluation of thermoresponsive N-alkylacrylamide-based drug delivery systems. These should be adapted and optimized for N-Isohexadecylacrylamide.

Synthesis of N-Alkylacrylamide Copolymers

This protocol describes the synthesis of a copolymer of a generic N-alkylacrylamide (like N-Isohexadecylacrylamide) and a hydrophilic comonomer (e.g., N-isopropylacrylamide or acrylamide) via free radical polymerization.

Materials:

-

N-Isohexadecylacrylamide (monomer)

-

N-isopropylacrylamide (comonomer)

-

N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)

-

Deionized water (solvent)

-

Dialysis tubing (MWCO 12-14 kDa)

Procedure:

-

Dissolve the desired molar ratio of N-Isohexadecylacrylamide and N-isopropylacrylamide in deionized water.

-

Add the crosslinker, MBA, to the monomer solution and stir until dissolved.

-

Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

-

Add the initiator, APS, to the solution.

-

Finally, add the catalyst, TEMED, to initiate the polymerization.

-

Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere.

-

Terminate the reaction by exposing the solution to air.

-

Purify the resulting polymer by dialysis against deionized water for 72 hours, with frequent water changes.

-

Lyophilize the purified polymer solution to obtain the dry copolymer.

Preparation of Drug-Loaded Nanoparticles/Micelles

This protocol outlines the preparation of drug-loaded nanoparticles or micelles using a dialysis method.

Materials:

-

Synthesized N-Isohexadecylacrylamide copolymer

-

Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

-

Dimethylformamide (DMF) or other suitable organic solvent

-

Deionized water

-

Dialysis tubing (MWCO 3.5 kDa)

Procedure:

-

Dissolve a known amount of the copolymer and the hydrophobic drug in a minimal amount of DMF.

-

Transfer the solution into a dialysis bag.

-

Dialyze the solution against a large volume of deionized water for 48 hours, with water changes every 6 hours. This process facilitates the self-assembly of the amphiphilic copolymer into micelles and the removal of the organic solvent.

-

Collect the solution from the dialysis bag, which now contains the drug-loaded nanoparticles/micelles.

-

Filter the solution through a 0.45 µm syringe filter to remove any large aggregates.

-

Store the drug-loaded nanoparticle solution at 4°C.

Characterization of Nanoparticles/Micelles

Particle Size and Zeta Potential:

-

Technique: Dynamic Light Scattering (DLS)

-

Procedure: Dilute the nanoparticle solution with deionized water and measure the hydrodynamic diameter and zeta potential using a DLS instrument.

Morphology:

-

Technique: Transmission Electron Microscopy (TEM)

-

Procedure: Place a drop of the nanoparticle solution on a carbon-coated copper grid, allow it to air dry, and then visualize under a transmission electron microscope.

Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

-

Procedure:

-

Lyophilize a known volume of the drug-loaded nanoparticle solution to determine the total weight of nanoparticles and encapsulated drug.

-

Disrupt the nanoparticles by adding a suitable organic solvent (e.g., DMF) to release the encapsulated drug.

-

Quantify the amount of drug using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing with a standard calibration curve of the free drug.

-

Calculate DLC and EE using the following formulas:

-